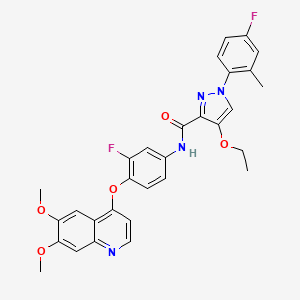
Linogliride fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linogliride fumarate is an orally effective hypoglycemic agent developed for the treatment of non-insulin-dependent diabetes mellitus (Type 2 Diabetes). It is structurally distinct from sulfonylureas and biguanides, which are commonly used classes of oral hypoglycemic agents . This compound has shown promising results in improving glucose tolerance and stimulating insulin secretion in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linogliride fumarate can be synthesized through a series of chemical reactions involving the formation of its free base and subsequent conversion to its fumarate salt. The synthesis typically involves the reaction of N-(1-methyl-2-pyrrolidinylidene)-N’-phenyl-4-morpholinecarboximidamide with fumaric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the synthesis and recrystallization processes to ensure adequate supplies for preclinical, dosage form, and clinical development. The solubility of this compound over the pH range of 1 to 8 exceeds 150 mg/mL, making it suitable for immediate release dosage forms .
Chemical Reactions Analysis
Types of Reactions: Linogliride fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form its corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Scientific Research Applications
Linogliride fumarate has a wide range of scientific research applications, including:
Chemistry: It is used in the study of hypoglycemic agents and their chemical properties.
Mechanism of Action
Linogliride fumarate exerts its hypoglycemic effects by stimulating insulin secretion from the pancreatic beta cells. The compound amplifies the cellular signals generated during beta-cell activation by various stimulants, leading to increased insulin release. This mechanism involves the interaction of this compound with specific molecular targets and pathways, including glucose metabolism and calcium signaling .
Comparison with Similar Compounds
Sulfonylureas: These are a class of oral hypoglycemic agents that stimulate insulin secretion by binding to specific receptors on pancreatic beta cells.
Biguanides: Another class of oral hypoglycemic agents that work by decreasing hepatic glucose production and increasing insulin sensitivity.
Uniqueness of Linogliride Fumarate: this compound is unique in its structural composition and mechanism of action. Unlike sulfonylureas and biguanides, this compound does not belong to these classes and has a distinct chemical structure. Its ability to amplify cellular signals during beta-cell activation sets it apart from other hypoglycemic agents .
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-16?,18-15+;2-1+ |
InChI Key |
ZSAMTXUUUFXIII-FEEJURODSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linogliride fumarate; McN-3935; McN 3935; McN3935; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)





